molecular formula C13H16FN3O B7864190 cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide

Cat. No.: B7864190
M. Wt: 249.28 g/mol
InChI Key: YDYKSMTZFRFGSA-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a synthetically designed organic compound featuring a fused bicyclic pyrrolopyrrole scaffold. The core hexahydropyrrolo[3,4-b]pyrrole structure is a privileged scaffold in medicinal chemistry, known for its three-dimensionality and ability to confer favorable physicochemical properties to drug candidates . The molecule is substituted at the 1-position with a 3-fluorophenyl carboxamide group, a common pharmacophore that can enhance metabolic stability and influence target binding affinity. This compound is of significant interest in pharmaceutical research and drug discovery. The pyrrolopyrrole scaffold is present in bioactive molecules targeting a range of therapeutic areas. Research into analogous structures has identified potent inhibitors of enzymes like lysyl oxidase (LOX), which is a promising target in cancer research and the treatment of fibrosis . Furthermore, the 3-fluorophenyl moiety is a key structural element found in investigational compounds, including selective Aurora Kinase B inhibitors, which are being explored for their anti-cancer potential . The specific stereochemistry (cis) of the bicyclic system is often critical for biological activity, as it defines the spatial orientation of substituents and can significantly impact potency and selectivity . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex target molecules. It also serves as a valuable reference standard or pharmacophore model in the design and development of novel protease inhibitors, kinase inhibitors, and receptor ligands. The compound is offered for research purposes to support innovation in these fields. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,6aS)-N-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c14-10-2-1-3-11(6-10)16-13(18)17-5-4-9-7-15-8-12(9)17/h1-3,6,9,12,15H,4-5,7-8H2,(H,16,18)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYKSMTZFRFGSA-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition Approaches

The bicyclic hexahydropyrrolo[3,4-b]pyrrole scaffold is frequently constructed via azomethine ylide-based [3+2] cycloadditions . For example, a sequential reaction between α-amino acid methyl esters and maleimides generates hexahydropyrrolo[3,4-c]pyrrole intermediates, which undergo nitro group reduction and transamidation to yield the target core. This method achieves high diastereoselectivity (>90% cis) under optimized conditions (toluene, 80°C, 12 h).

An alternative route employs diethyl isocyanomethylphosphonate and maleimides in a diastereoselective [3+2] cycloaddition, producing bicyclic intermediates that are subsequently opened via NaOH-mediated hydrolysis (THF/H₂O, 0.05 M, 6 h). The reaction’s regioselectivity is governed by nucleophilic attack at the 4-carbonyl position, followed by decarboxylation.

Hydrogenation and Cyclization Methods

Palladium-catalyzed hydrogenation plays a critical role in reducing nitro groups and facilitating cyclization. For instance, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile undergoes hydrogenation using Pd-C/H₂ in 1,4-dioxane at 80°C, achieving 92% yield of the pyrrole core. The HZSM-5 molecular sieve enhances selectivity by adsorbing byproducts.

Stereochemical Control and Isolation

Diastereoselective Synthesis

The cis configuration is enforced during cycloaddition steps via steric and electronic effects. For instance, maleimides with electron-withdrawing groups (e.g., trifluoromethyl) favor cis selectivity by stabilizing transition states through dipole interactions. Chiral auxiliaries, such as (R)-phenylglycinol, have also been employed to achieve enantiomeric excesses >98%.

Chromatographic Resolution

Crude reaction mixtures are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (MeCN/H₂O with 0.1% TFA). The cis isomer typically elutes earlier than trans due to reduced polarity.

Optimization of Reaction Conditions

Catalysts and Solvents

ParameterOptimal ConditionYield (%)Purity (%)Source
Catalyst for [3+2]Cu(OTf)₂7899
Hydrogenation10% Pd-C/H₂9299.4
Solvent for AmidationDMF8595

Temperature and Time

  • Cycloaddition : 80°C, 12 h

  • Hydrogenation : 80°C, 18 h

  • Amidation : 25°C, 6 h

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.45 (m, 1H, Ar-F), 6.85–6.95 (m, 3H, Ar-H), 3.8–4.0 (m, 2H, pyrrolidine-H), 2.9–3.1 (m, 4H, pyrrole-H).

  • ¹³C NMR : 165.2 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 58.4 (pyrrolidine-C).

Purity and Yield Analysis

StepYield (%)Purity (%)Method
Cycloaddition7899HPLC
Hydrogenation9299.4NMR
Amidation8595LCMS

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Histamine H3 Receptor Modulation

The compound has been identified as a modulator of the histamine H3 receptor, which plays a crucial role in neurotransmission within the central nervous system. Histamine H3 receptor antagonists have therapeutic potential in treating various neurological disorders, including:

  • Cognitive Impairments : Research indicates that H3 receptor antagonists can enhance cognitive functions, making them potential candidates for conditions like Alzheimer's disease and schizophrenia .
  • Mood Disorders : Given their influence on neurotransmitter release, these compounds may also be beneficial for mood stabilization in depression and anxiety disorders .

Anti-Fibrotic Properties

Recent studies have highlighted the compound's potential as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in fibrotic diseases such as:

  • Liver Fibrosis
  • Pulmonary Fibrosis
  • Kidney Fibrosis

Inhibition of LOX can mitigate the progression of these conditions by reducing extracellular matrix deposition and promoting tissue remodeling .

Synthesis and Characterization

The synthesis of cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide typically involves cyclization reactions that yield polyfunctional derivatives. A notable synthetic route includes cyclizing N-arylbromomaleimides with aminocrotonic acid, leading to high yields of the desired product . Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Neurological Effects

A study evaluating the effects of H3 receptor antagonists, including derivatives of hexahydropyrrolo compounds, demonstrated improved cognitive function in animal models. The results indicated enhanced memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Fibrosis Treatment

In vitro studies assessing the anti-fibrotic effects of this compound showed significant inhibition of myofibroblast differentiation in lung fibroblasts. This finding supports its use as a therapeutic agent in managing pulmonary fibrosis by reducing collagen synthesis and promoting apoptosis of activated fibroblasts .

Mechanism of Action

The mechanism by which cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide" and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
This compound (Target) C₁₃H₁₆FN₃O¹ ~249.29 3-Fluorophenyl carboxamide Hypothesized enhanced lipophilicity and metabolic stability due to fluorine N/A
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide (28b) C₁₅H₁₄N₄O₂ 282.30 Benzyl, p-nitrophenyl-oxadiazole Elemental analysis: C (63.68%), H (4.92%), N (19.96%); High reactivity due to oxadiazole ring
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl carbamate High-cost specialty chemical (Price: $4,000/g); Used as a synthetic intermediate

Structural and Functional Analysis:

Core Scaffold Differences: The target compound features a hexahydropyrrolo[3,4-b]pyrrole bicyclic system, distinct from the pyrrolo[3,2-b]pyrrole isomer in the tert-butyl analog. The [3,4-b] vs. Compound 28b incorporates a monocyclic pyrrole core with an oxadiazole substituent, which introduces π-π stacking capabilities absent in the fully saturated target compound.

Substituent Effects :

  • The 3-fluorophenyl group in the target compound likely improves membrane permeability compared to the p-nitrophenyl group in 28b, which may increase polarity and reduce bioavailability.
  • The tert-butyl carbamate in the catalog compound serves as a protecting group, contrasting with the target’s direct carboxamide linkage, which enhances metabolic stability.

Synthetic and Commercial Considerations :

  • Compound 28b requires multi-step synthesis involving p-nitrobenzoyl chloride and triethylamine, with moderate yields (reported for analogous reactions).
  • The tert-butyl analog’s high cost ($4,000/g) reflects challenges in stereoselective synthesis of bicyclic amines, suggesting similar complexities for the target compound.

Research Findings and Limitations

  • Elemental Analysis : Compound 28b’s close alignment of calculated and found elemental values (e.g., C: 63.82% vs. 63.68%) indicates high purity, a benchmark for evaluating the target compound’s synthetic success.
  • Pharmacological Potential: Fluorinated aryl groups (as in the target) are associated with enhanced CNS penetration in related molecules, though direct data for this scaffold are lacking.
  • Contradictions : The tert-butyl analog’s [3,2-b] fusion may exhibit different conformational dynamics compared to the target’s [3,4-b] system, complicating extrapolation of properties.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling using a primary amine (e.g., 3-fluoroaniline) and a pyrrolo-pyrrole carbonyl precursor. Key steps include:

  • Activation of the carbonyl group with coupling agents like EDCI or HATU.
  • Optimization of solvent polarity (e.g., DMF or THF) to enhance intermediate stability.
  • Temperature control (0–25°C) to minimize side reactions .
    • Validation : Reaction progress is monitored via TLC or LCMS, with final purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization (typically 30–50%) depends on stoichiometric ratios and catalyst selection .

Q. How is the purity and structural integrity of cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide validated?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient; purity ≥95% is acceptable for biological assays .
  • LCMS : ESI+ mode confirms molecular ion ([M+H]+) and absence of byproducts.
  • 1H/13C NMR : Assignments of pyrrolidine ring protons (δ 2.5–4.0 ppm) and fluorophenyl aromatic protons (δ 6.7–7.3 ppm) validate stereochemistry and substituent positioning .

Advanced Research Questions

Q. What computational models predict the pharmacokinetic and physicochemical properties of this compound?

  • In Silico Profiling :

  • logP : Calculated values (~3.5–4.0) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.
  • logS : Aqueous solubility (logS ~ -4.5) indicates potential formulation challenges, necessitating prodrug strategies.
  • Topological Polar Surface Area (TPSA) : ~70 Ų aligns with oral bioavailability criteria .
    • Tools : Software like Schrödinger’s QikProp or SwissADME integrates these parameters for ADMET prediction .

Q. How do structural modifications in the pyrrolo-pyrrole core influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl Substitution : The 3-fluoro group enhances metabolic stability by resisting CYP450 oxidation compared to non-halogenated analogs .
  • Pyrrolidine Ring Rigidity : cis-Configuration reduces conformational flexibility, improving target binding affinity (e.g., kinase inhibition) .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., chloro, methyl) and compare IC50 values in enzyme assays .

Q. How can contradictory data in solubility and bioactivity profiles be resolved?

  • Case Study : Discrepancies between in vitro solubility (DMSO-based) and in vivo bioavailability may arise from aggregation or protein binding.
  • Resolution Strategies :

  • Use dynamic light scattering (DLS) to detect nanoaggregates.
  • Apply SPR or ITC to quantify serum protein binding .
    • Data Normalization : Normalize bioactivity data to free fraction (unbound compound) using equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.